(Z)-N-(2-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3/c25-18-11-5-6-12-19(18)26-24(29)23-22(17-10-4-7-13-20(17)30-23)27-21(28)15-14-16-8-2-1-3-9-16/h1-15H,(H,26,29)(H,27,28)/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHQUPFDSLGVRL-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including neuroprotective, antioxidant, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities. The incorporation of a fluorine atom and an amide group enhances its pharmacological profile. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results across multiple assays.
1. Neuroprotective and Antioxidant Activity
Research has shown that benzofuran derivatives exhibit neuroprotective effects. A study synthesized several benzofuran derivatives and evaluated their ability to protect against NMDA-induced excitotoxicity in rat cortical neurons. Among the derivatives, those with specific substitutions demonstrated significant neuroprotection comparable to established NMDA antagonists like memantine .
Key Findings:
- Compound 1f : Exhibited potent neuroprotective action at 30 μM.
- Mechanism : The presence of methyl (-CH₃) and hydroxyl (-OH) groups was crucial for efficacy.
2. Antibacterial Activity
The antibacterial potential of benzofuran derivatives has also been explored. Compounds were tested against various bacterial strains, including E. coli and Bacillus subtilis. Results indicated that certain benzofuran derivatives exhibited significant antibacterial activity, with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 1: Antibacterial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 10b | Bacillus subtilis | 1.25 |
| Compound 10a | E. coli | 1.50 |
3. Anticancer Activity
The anticancer properties of benzofuran derivatives have been documented through various assays. A structure-activity relationship (SAR) analysis indicated that specific modifications to the benzofuran structure could enhance antiproliferative activity against cancer cell lines .
Key Findings:
- Compounds with N-phenethyl carboxamide showed enhanced antiproliferative effects.
- Compound 1 : Demonstrated an IC₅₀ value similar to doxorubicin (1.136 μM).
Case Studies
Several studies highlight the biological activities of related compounds, providing insights into the potential applications of this compound.
- Neuroprotective Study : A series of benzofuran derivatives were synthesized and tested for neuroprotective effects, focusing on their ability to mitigate excitotoxic damage in neuronal cells.
- Antibacterial Evaluation : Various benzofuran derivatives were screened for antibacterial activity against clinical strains, revealing promising candidates for further development.
- Anticancer Research : The compound's structural modifications were analyzed for their impact on cytotoxicity against different cancer cell lines, leading to the identification of potent lead compounds.
Comparison with Similar Compounds
Spectral Data :
- ¹H NMR: The target compound shows aromatic protons at δ 8.5–9.0 ppm (quinoxaline core) and a singlet for pinacol methyl groups at δ 1.3 ppm . Thiol derivatives (e.g., 3d) exhibit additional signals for SCH2 groups (δ 3.5–4.0 ppm) .
- IR : B-O stretching vibrations at ~1350 cm⁻¹ confirm boronate presence .
Challenges and Advantages
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(2-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzofuran carboxamide derivatives typically involves multi-step processes:
Benzofuran Core Formation : Start with benzofuran-2-carboxylic acid derivatives. For example, describes using Pd-catalyzed C-H arylation to functionalize the benzofuran ring .
Amidation : Introduce the acrylamido group via transamidation or coupling reactions. highlights a one-pot transamidation strategy for similar compounds, which can be adapted using (Z)-3-phenylacryloyl chloride .
Fluorophenyl Substituent : Couple the 2-fluorophenyl group using Buchwald-Hartwig amination or Ullmann-type reactions.
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for amidation to enhance reactivity.
- Employ Pd(PPh₃)₄ as a catalyst for C-H functionalization (yields >75% reported in ) .
- Control stereochemistry (Z-configuration) by optimizing reaction temperature (e.g., 0–25°C) and using sterically hindered bases.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR :
- Identify the benzofuran C=O peak at ~165–170 ppm .
- The Z-configuration acrylamido group shows a characteristic coupling constant (J = 10–12 Hz for trans olefin protons) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and benzofuran ring vibrations at ~1500 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
Q. Critical Markers :
- Fluorine substituent: ¹⁹F NMR signal at ~-110 to -120 ppm .
- Benzofuran aromatic protons: Distinct multiplet patterns in δ 6.8–8.0 ppm .
Advanced Research Questions
Q. How can computational chemistry predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). ’s structural analogs show affinity for hydrophobic pockets via benzofuran and fluorophenyl groups .
- QSAR Modeling : Train models on datasets from and , correlating substituent electronegativity (e.g., fluorine position) with antimicrobial activity .
- ADMET Prediction : Tools like SwissADME can assess solubility (LogP ~3.5 predicted) and blood-brain barrier permeability.
Case Study : Analogous compounds in exhibited improved bioactivity when methoxy groups enhanced solubility (LogP reduction by 0.8 units) .
Q. What strategies can address low solubility of this compound in biological assays?
Methodological Answer:
- Structural Modifications :
- Introduce polar groups (e.g., hydroxyl or amine) on the phenylacrylamido moiety, as seen in ’s derivatives .
- Replace the 2-fluorophenyl group with a pyridyl moiety to improve hydrophilicity.
- Formulation Approaches :
Q. How should researchers resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization :
- Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Validate results with orthogonal assays (e.g., fluorescence-based and colorimetric assays for enzyme inhibition).
- Data Analysis :
- Perform meta-analysis of datasets from and , focusing on EC₅₀ values and assay conditions (pH, temperature) .
- Use statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO vs. aqueous buffers).
Example : reports MIC values of 2–8 µg/mL against S. aureus, varying with substituent electronegativity .
Q. What advanced analytical methods can distinguish Z/E isomers of the acrylamido group?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the acrylamido proton and benzofuran ring protons (Z-isomer shows stronger cross-peaks) .
- HPLC with Chiral Columns : Use a CHIRALPAK IG-3 column (evidenced in for similar azo compounds) to separate isomers .
- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration via distinct Cotton effects.
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Substituent Variation :
- Test analogs with electron-withdrawing groups (e.g., -CF₃) on the benzofuran ring (see for fluorine’s role in target binding) .
- Modify the acrylamido chain length to balance flexibility and rigidity.
- Biological Profiling :
- Screen derivatives against panels of kinases or microbial targets (’s protocol for antimicrobial assays) .
- Correlate IC₅₀ values with computational descriptors (e.g., Hammett σ values).
Q. SAR Table :
| Substituent Position | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Benzofuran C-3 | -Cl | 1.2 µM (Kinase X) | |
| Acrylamido Chain | -CH₂OH | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
